molecular formula C7H10N4O2 B1377685 Allyl 3,5-diamino-1H-pyrazole-4-carboxylate CAS No. 1613191-73-3

Allyl 3,5-diamino-1H-pyrazole-4-carboxylate

Cat. No.: B1377685
CAS No.: 1613191-73-3
M. Wt: 182.18 g/mol
InChI Key: QPTWDVFFLRWIAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyl 3,5-diamino-1H-pyrazole-4-carboxylate is a heterocyclic compound with the molecular formula C7H10N4O2. This compound is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . The structure of this compound includes a pyrazole ring substituted with amino groups at positions 3 and 5, and an allyl ester at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Allyl 3,5-diamino-1H-pyrazole-4-carboxylate typically involves the reaction of 3,5-diamino-1H-pyrazole-4-carboxylic acid with allyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Allyl 3,5-diamino-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Allyl 3,5-diamino-1H-pyrazole-4-carboxylate has been investigated for its potential as a pharmaceutical agent. Key findings include:

  • Anti-Biofilm Activity : Derivatives of this compound have shown promise as anti-biofilm agents against Pseudomonas aeruginosa. A study screened over 50,000 small molecules and identified potent compounds that induce biofilm dispersal, highlighting the potential of pyrazole derivatives in treating chronic infections .
  • Antibacterial and Antifungal Properties : Compounds derived from 3,5-diamino-1H-pyrazoles exhibit significant antibacterial and antifungal activities. Research indicates that these compounds can inhibit the growth of various pathogens, suggesting their utility in developing new antibiotics .

Materials Science

In materials science, this compound is explored for its role in creating advanced materials:

  • Photoluminescent Materials : Pyrazoline compounds derived from 3,5-diamino-1H-pyrazoles demonstrate excellent fluorescence properties. These materials are synthesized for applications in photorefractive devices due to their high thermal stability and washing resistance .
PropertyValue
FluorescenceExcellent
Thermal StabilityHigh
Washing ResistanceGood

Agricultural Science

The compound is also relevant in agricultural applications:

  • Nitrification Inhibitors : this compound has been identified as a potential nitrification inhibitor, which can enhance nitrogen use efficiency in crops. Studies indicate that these compounds can reduce nitrogen losses from soil, thereby improving crop yield .

Case Study 1: Anti-Biofilm Activity

A recent study evaluated the effectiveness of various pyrazole derivatives against biofilms formed by Pseudomonas aeruginosa. The results indicated that specific modifications to the pyrazole structure significantly enhanced anti-biofilm activity.

Case Study 2: Nitrification Inhibition

Research conducted on diarylpyrazoles demonstrated their efficacy as nitrification inhibitors under controlled conditions. The study revealed that these compounds could significantly reduce nitrogen loss in agricultural settings.

Mechanism of Action

The mechanism of action of Allyl 3,5-diamino-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups at positions 3 and 5 can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The allyl ester group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Uniqueness: Allyl 3,5-diamino-1H-pyrazole-4-carboxylate is unique due to its combination of amino groups and an allyl ester, which confer distinct chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic and medicinal chemistry .

Biological Activity

Allyl 3,5-diamino-1H-pyrazole-4-carboxylate is a chemical compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C7_7H10_{10}N4_4O2_2
Molecular Weight : 178.18 g/mol
Structural Features :

  • Pyrazole ring with amino groups at positions 3 and 5
  • Allyl group at position 1
  • Carboxylate group at position 4

The presence of multiple functional groups in its structure enhances its potential to interact with various biological targets, making it a subject of interest in drug discovery and development .

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. These compounds have shown inhibitory activity against key cancer-related enzymes such as BRAF(V600E) and EGFR. For instance, studies on structurally similar compounds have demonstrated their ability to inhibit cell proliferation in various cancer cell lines .

Anti-inflammatory and Antibacterial Properties

This compound has been evaluated for its anti-inflammatory and antibacterial activities. Derivatives of pyrazole have been reported to possess good inhibitory effects against bacterial strains, potentially through mechanisms involving enzyme inhibition or disruption of bacterial biofilms .

Enzyme Inhibition

The compound's mechanism of action likely involves binding to active sites on enzymes, thereby inhibiting their function. For example, related pyrazole compounds have shown competitive inhibition against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyrazole ring can significantly influence its potency and selectivity against various biological targets. For example:

Substituent Effect on Activity
Amino GroupsEnhance binding affinity to targets
Allyl GroupIncreases lipophilicity and reactivity
Carboxylate GroupAffects solubility and interaction with receptors

These modifications can lead to improved efficacy in therapeutic applications .

Case Studies

  • Antitumor Activity Assessment : A study involving a series of pyrazole derivatives demonstrated that modifications at the amino positions significantly enhanced their cytotoxicity against breast cancer cell lines, with IC50 values below 10 µM for several analogues .
  • Antibacterial Efficacy : Another investigation focused on the antibacterial properties of similar pyrazole compounds revealed that certain derivatives exhibited potent activity against multi-drug resistant strains of Staphylococcus aureus, highlighting the potential of these compounds in combating antibiotic resistance .
  • Enzyme Interaction Studies : X-ray crystallography studies have elucidated the binding interactions between pyrazole derivatives and CDK2, confirming competitive inhibition mechanisms that could be exploited for therapeutic purposes .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Allyl 3,5-diamino-1H-pyrazole-4-carboxylate?

  • Methodology : Synthesis typically involves multi-step reactions under controlled conditions (e.g., reflux in anhydrous solvents). Structural characterization should include:

  • X-ray diffraction (XRD) to confirm crystalline structure and lattice parameters .

  • FTIR spectroscopy to identify functional groups (e.g., amino, carboxylate) .

  • Transmission electron microscopy (TEM) for particle size analysis .

  • Elemental analysis (CHNS/O) to verify purity (98% as reported in SDS) .

    Table 1 : Key Characterization Data

    PropertyMethodValue/Observation
    Molecular FormulaSDSC₇H₁₀N₄O₂
    Molecular WeightSDS182.18 g/mol
    Functional GroupsFTIRNH₂ (3300–3500 cm⁻¹), COO⁻ (1650–1750 cm⁻¹)
    CrystallinityXRDMonoclinic system (hypothesized)

Q. What safety precautions are critical when handling this compound?

  • Conflicting Data : Safety classifications vary between sources. Aladdin’s SDS lists hazards (H302, H315, H319, H335), while Combi-Blocks reports "no known hazard" .
  • Precautionary Measures :

  • Use nitrile gloves, full-face respirators (N100/P3), and flame-retardant lab coats .
  • Store refrigerated in airtight containers away from strong oxidizers (e.g., peroxides) .
  • Follow first-aid protocols for skin/eye contact (15-minute flushing) and inhalation (oxygen support) .

Advanced Research Questions

Q. How can researchers resolve contradictions in safety data across SDS sources?

  • Approach :

Conduct in vitro toxicity assays (e.g., Ames test for mutagenicity, Draize test for eye irritation) to validate hazard claims .

Perform gas chromatography-mass spectrometry (GC-MS) to identify trace impurities (e.g., residual solvents) that may explain discrepancies .

Cross-reference with REACH/OSHA databases for regulatory alignment .

Q. What experimental designs are suitable for studying the compound’s stability and decomposition pathways?

  • Methodology :

  • Thermogravimetric analysis (TGA) to determine decomposition temperatures and byproducts (e.g., CO, CO₂, NOₓ) .
  • Accelerated stability testing under varying pH, temperature, and humidity to identify incompatible conditions (e.g., oxidative degradation) .
    • Table 2 : Stability Testing Parameters
ConditionTest RangeIncompatible Materials
Temperature4°C (refrigerated) to 40°CStrong oxidizers
pH2–12Metal ions (catalysts)

Q. How can computational modeling address gaps in physicochemical data (e.g., solubility, partition coefficient)?

  • Tools :

  • COSMO-RS for predicting solubility in solvents .
  • Molecular dynamics simulations to estimate logP (octanol-water partition coefficient) .
    • Validation : Compare predictions with experimental data from analogous pyrazole derivatives (e.g., ethyl 1-(4-aminophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate) .

Q. What factorial design strategies optimize synthesis yield and purity?

  • Design : Use a 2³ full factorial design to evaluate:

  • Factors : Reaction temperature, solvent polarity, catalyst concentration.
  • Response Variables : Yield (%), purity (HPLC).
    • Analysis : ANOVA to identify significant interactions (e.g., temperature × solvent) .

Q. Data Contradiction Analysis

  • Example : Aladdin’s SDS reports acute oral toxicity (Category 4), while Combi-Blocks claims no hazards.
    • Resolution : Conduct acute toxicity studies (OECD 423) on rodent models to clarify LD₅₀ values .

Q. Key Research Gaps

  • Physicochemical Properties : Melting point, solubility, and vapor pressure remain uncharacterized .
  • Ecotoxicity : No data on biodegradation or aquatic toxicity (OECD 301/302 guidelines recommended) .

Properties

IUPAC Name

prop-2-enyl 3,5-diamino-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2/c1-2-3-13-7(12)4-5(8)10-11-6(4)9/h2H,1,3H2,(H5,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTWDVFFLRWIAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C1=C(NN=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of allyl 3-amino-4,4,4-trichloro-2-cyano-but-2-enoate 2 (619 g, 2.297 mol) and KOAc (676.3 g, 6.891 mol) in DMF (2.476 L) at 0° C. was slowly added hydrazine hydrate (172.5 g, 167.6 mL, 3.446 mol) over 15 min. The reaction mixture was then stirred at ambient temperature for 2 h, at which stage 1H NMR shows complete consumption of the starting material. Reaction mixture was then heated overnight at 110° C. before being allowed to cool to ambient and stirred for another 48 h. The mixture was filtered through a sintered glass funnel to remove the precipitated solid and the filtrate was evaporated under reduced pressure to give a thick liquid. DCM (approx 2 L) was added, and the mixture filtered again to remove additional solids that have precipitated. The filtrate was purified through a 1 kg silica gel plug (gradient of DCM/MeOH as an eluent), and the solvent was removed to afford an orange solid which was suspended in acetonitrile and heated at about 70° C. until all the solid went into solution, at which point the solution was allowed to cool to ambient temperature, then to 2° C. The precipitate that formed was isolated by filtration under vacuum, washed with chilled MeCN (˜50 mL) and dried to constant mass in a vacuum oven to furnish the title compound as an off-white powder (171.2 g, 41%).
Name
allyl 3-amino-4,4,4-trichloro-2-cyano-but-2-enoate
Quantity
619 g
Type
reactant
Reaction Step One
Name
KOAc
Quantity
676.3 g
Type
reactant
Reaction Step One
Name
Quantity
2.476 L
Type
solvent
Reaction Step One
Quantity
167.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
41%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Allyl 3,5-diamino-1H-pyrazole-4-carboxylate
Allyl 3,5-diamino-1H-pyrazole-4-carboxylate
Allyl 3,5-diamino-1H-pyrazole-4-carboxylate
Allyl 3,5-diamino-1H-pyrazole-4-carboxylate
Allyl 3,5-diamino-1H-pyrazole-4-carboxylate
Allyl 3,5-diamino-1H-pyrazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.